1-Azido-4-ethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

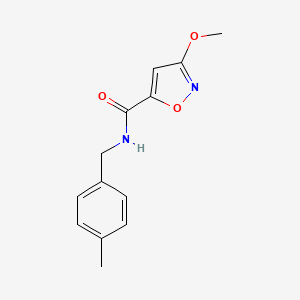

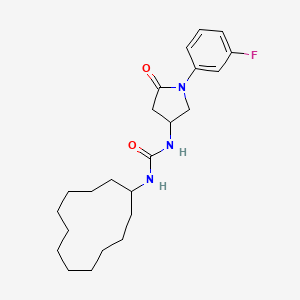

1-Azido-4-ethylbenzene is a chemical compound with the molecular formula C8H9N3 . It is related to 1-Azido-3-ethynylbenzene .

Synthesis Analysis

1-Azido-4-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. This reaction yields the desired compound and sodium bromide as a byproduct.Molecular Structure Analysis

The molecular structure of 1-Azido-4-ethylbenzene can be determined using methods such as GC-MS and NMR spectroscopy.Chemical Reactions Analysis

Organic azides, such as 1-Azido-4-ethylbenzene, have been used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Physical And Chemical Properties Analysis

1-Azido-4-ethylbenzene is a yellow, oily liquid that has a pungent odor. Its boiling point is 191°C, and its melting point is -46°C. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform. Its molecular formula is C8H9N3, and its molar mass is 147.18 g/mol.科学的研究の応用

Corrosion Inhibition Properties : One study synthesized a series of 1,2,3-triazoles derivatives from 1-azidomethyl-4-ethylbenzene and other azidomethylbenzenes. These compounds showed potential inhibitory activity against the acidic corrosion of steels. This implies that 1-Azido-4-ethylbenzene derivatives could be used in developing corrosion inhibitors (Negrón-Silva et al., 2013).

Hydrocarbon Oxidation : Another area of research is in the field of hydrocarbon oxidation. Ethylbenzene dehydrogenase, a molybdenum/iron-sulfur/heme enzyme, shows activity with a range of ethylbenzene analogues, including 1-Azido-4-ethylbenzene. This enzyme is crucial in the anaerobic oxidation of nonactivated hydrocarbons like ethylbenzene, suggesting potential applications in environmental biotechnology for hydrocarbon degradation (Szaleniec et al., 2007; Kniemeyer & Heider, 2001).

Synthetic Chemistry and Material Science : In the field of synthetic chemistry, 1-Azido-4-ethylbenzene is involved in creating new compounds with potential applications in material science. For example, the synthesis of novel polymers with pendant carboxylic acid side groups involves the use of azido carboxylic acids, including aromatic variants possibly related to 1-Azido-4-ethylbenzene (Thomsen, Malmström & Hvilsted, 2006).

Photodegradation Studies : Studies on photodegradation of azido compounds, including ethyl 3-azido-4,6-difluorobenzoate, provide insights into the behavior of 1-Azido-4-ethylbenzene under similar conditions. These studies are crucial for understanding the stability and decomposition of azido compounds in different environments (Sydnes et al., 2009).

Energetic Material Research : The compound is also researched in the context of energetic materials. Studies have been conducted on fully-substituted polynitrobenzene derivatives, where azido derivatives including 1-Azido-4-ethylbenzene could be potential candidates for synthesizing new energetic materials (Yang et al., 2018).

作用機序

Target of Action

Organic azides, such as 1-azido-4-ethylbenzene, are known to be versatile in their applications, particularly in the synthesis of various heterocyclic systems .

Mode of Action

The mode of action of 1-Azido-4-ethylbenzene involves its interaction with other organic compounds under various conditions, including thermal, catalyzed, or non-catalyzed reaction conditions . The azido group in 1-Azido-4-ethylbenzene plays a crucial role in these chemical reactions .

Biochemical Pathways

The biochemical pathways affected by 1-Azido-4-ethylbenzene are primarily related to the synthesis of various heterocycles . These pathways involve several reactions, including one-pot domino reactions, nucleophilic additions, cycloaddition reactions, and C-H amination .

Result of Action

The result of the action of 1-Azido-4-ethylbenzene is the formation of various heterocyclic systems . These systems are formed through a series of chemical reactions, including intermolecular or intramolecular reactions under different conditions .

Action Environment

The action of 1-Azido-4-ethylbenzene is influenced by several environmental factors, including the presence of other organic compounds and the conditions under which the reactions occur . These conditions can include temperature and the presence or absence of a catalyst .

特性

IUPAC Name |

1-azido-4-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNVPEYWUNMHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

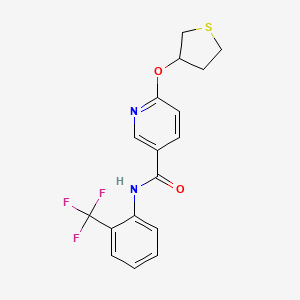

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)

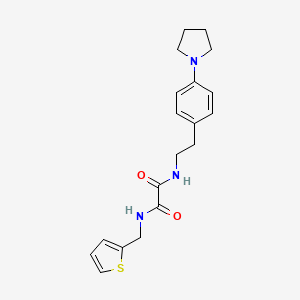

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)

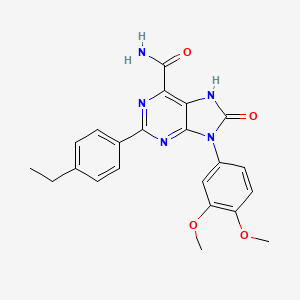

![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)